molecular formula C23H24N4O2 B592588 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) CAS No. 1642340-14-4

3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)

Cat. No.: B592588
CAS No.: 1642340-14-4
M. Wt: 388.471
InChI Key: ZHDWBCCMWMQTIB-UHFFFAOYSA-N
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Description

3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes two benzimidazole moieties connected by a propane-1,3-diyl linker, each substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via alkylation reactions using suitable alkylating agents such as allyl bromide.

    Linking with Propane-1,3-diyl: The two benzimidazole units are then linked using a propane-1,3-diyl linker, which can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Catalysis: Employed as a ligand in various catalytic reactions, including asymmetric synthesis and polymerization reactions.

Mechanism of Action

The mechanism of action of 3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Known for its protective effects against nerve agent poisoning.

    3,3’-(1,4-Piperazinediyl)bis(1-propanamine): Used in various pharmaceutical applications.

Uniqueness

3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) is unique due to its dual benzimidazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

1642340-14-4

Molecular Formula

C23H24N4O2

Molecular Weight

388.471

IUPAC Name

1-[3-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)propyl]-3-prop-1-en-2-ylbenzimidazol-2-one

InChI

InChI=1S/C23H24N4O2/c1-16(2)26-20-12-7-5-10-18(20)24(22(26)28)14-9-15-25-19-11-6-8-13-21(19)27(17(3)4)23(25)29/h5-8,10-13H,1,3,9,14-15H2,2,4H3

InChI Key

ZHDWBCCMWMQTIB-UHFFFAOYSA-N

SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)C(=C)C

Origin of Product

United States

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